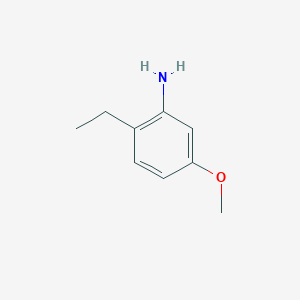

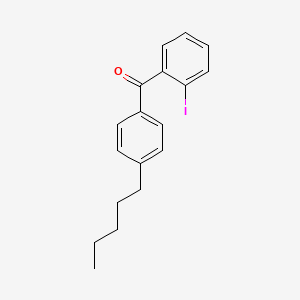

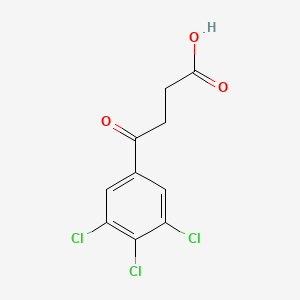

2-Ethyl-5-methoxybenzenamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of various reagents and conditions to introduce or modify specific functional groups. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves regioselective reactions and nucleophilic substitutions . Similarly, the synthesis of N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine includes steps such as nitration, methoxylation, and amination . These methods could potentially be adapted for the synthesis of 2-Ethyl-5-methoxybenzenamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds containing a methoxybenzene moiety can be determined using techniques such as X-ray diffraction . The crystal structure of these compounds often reveals information about the geometry and conformation of the molecule, which can influence its reactivity and physical properties. For instance, the structure of 1-lithio-2-methoxybenzene in the presence of TMEDA shows a tetrameric unit with intramolecular coordination through an ether function .

Chemical Reactions Analysis

Compounds with methoxybenzene moieties can participate in various chemical reactions. For example, the nickel(II) dibromide complexes of methoxybenzenamine derivatives exhibit high activity for the polymerization of ethylene . The reactivity of these compounds can be influenced by the presence of electron-donating or withdrawing groups, as well as the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives can be studied using experimental and computational techniques. For instance, the third-order NLO response properties of compounds bearing a 2-methoxy-4-nitrobenzeneamine moiety have been evaluated, showing potential as efficient NLO materials . Additionally, the thermal properties of these compounds can be investigated using DSC and TG-DTG analysis . Theoretical calculations, such as density functional theory (DFT) methods, can provide insights into electronic parameters and NLO properties .

Applications De Recherche Scientifique

Methodological Development in Biological Studies

A study developed a method for determining 2-methoxyhydroxybenzene in biological material, using techniques such as TLC, UV spectrophotometry, HPLC, and GC-MS. This research is significant for analytical chemistry, particularly in biological and forensic studies, demonstrating the importance of 2-Ethyl-5-methoxybenzenamine derivatives in methodological advancements (Chernova et al., 2020).

Pharmacology and Antitumor Applications

5-(Ethylsulfonyl)-2-methoxyaniline, a derivative of 2-Ethyl-5-methoxybenzenamine, is part of the structure in compounds with various biological activities, predominantly antitumor properties. It serves as a precursor for protein-kinase inhibitors and enzyme modulators, playing a vital role in the development of antiangiogenic drugs for cancer treatment (Murár et al., 2013).

Advancements in Drug Delivery Systems

Research involving 2-methoxyestradiol (2-ME), a related compound, focuses on enhancing its solubility and bioavailability for medical applications, particularly in breast cancer therapy. The development of biodegradable thermosensitive poly(organophosphazene) hydrogel for the injectable delivery of 2-ME highlights the significance of 2-Ethyl-5-methoxybenzenamine derivatives in innovative drug delivery systems (Cho et al., 2011).

Synthesis of Aromatic Oligoamides

A study focused on synthesizing crescent oligoamides using 2-methoxybenzenamine and other compounds. This research underlines the chemical versatility and utility of 2-Ethyl-5-methoxybenzenamine derivatives in synthesizing new materials with potential applications in various fields, including materials science (Deng, 2009).

PET Imaging Studies

[18F]p-MPPF, a compound incorporating a 2-methoxybenzyl derivative, is used in positron emission tomography (PET) imaging for studying serotonergic neurotransmission. This illustrates the application of 2-Ethyl-5-methoxybenzenamine derivatives in neuroscientific research and diagnostic imaging (Plenevaux et al., 2000).

Molecular Docking and Computational Studies

A recent study synthesized and analyzed N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine as a potential drug candidate against SARS-CoV-2. The research involved molecular docking, X-ray crystallography, and computational studies, signifying the role of 2-Ethyl-5-methoxybenzenamine derivatives in drug discovery and antiviral research (Kumar & Choudhary, 2022).

Safety And Hazards

Propriétés

IUPAC Name |

2-ethyl-5-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNOZELCAUYPKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-methoxybenzenamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)